molecular formula C13H24ClN B6192318 1-{tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-amine hydrochloride CAS No. 28529-87-5

1-{tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-amine hydrochloride

Cat. No.: B6192318
CAS No.: 28529-87-5
M. Wt: 229.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{Tricyclo[4311,3,8]undecan-4-yl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H19NClH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and subsequent functionalization to introduce the amine group. The final step involves the conversion of the free amine to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[4.3.1.1,3,8]undecan-4-one: A related compound with a ketone group instead of an amine.

    Tricyclo[4.3.1.1,3,8]undecan-4-amine: The free amine form without the hydrochloride salt.

Uniqueness

1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-amine hydrochloride is unique due to its specific tricyclic structure and the presence of the amine hydrochloride group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

28529-87-5

Molecular Formula

C13H24ClN

Molecular Weight

229.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.